N,N-Dibenzyl-4-(ethylsulfanyl)aniline
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Overview
Description
N,N-Dibenzyl-4-(ethylsulfanyl)aniline: is an organic compound that belongs to the class of anilines It consists of an aniline core with two benzyl groups and an ethylsulfanyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One method to synthesize N,N-Dibenzyl-4-(ethylsulfanyl)aniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide.
Method 2: Another approach involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in THF.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dibenzyl-4-(ethylsulfanyl)aniline can undergo oxidation reactions, where the ethylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the nitro group (if present) is reduced to an amine group.
Substitution: Substitution reactions can occur at the benzyl or aniline rings, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-Dibenzyl-4-(ethylsulfanyl)aniline is used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of various organic compounds through substitution and coupling reactions .
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. It may also be used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-4-(ethylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dibenzylaniline: This compound is similar in structure but lacks the ethylsulfanyl group.
N,N-Dibenzyl-4-(methylsulfanyl)aniline: This compound has a methylsulfanyl group instead of an ethylsulfanyl group. It exhibits similar chemical properties but may have different reactivity and applications.
Uniqueness: N,N-Dibenzyl-4-(ethylsulfanyl)aniline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
62849-47-2 |
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Molecular Formula |
C22H23NS |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-ethylsulfanylaniline |
InChI |
InChI=1S/C22H23NS/c1-2-24-22-15-13-21(14-16-22)23(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
InChI Key |
DCKSOZRIUVVRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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